2-(Pyrimidin-2-yl)ethanamine hydrochloride
CAS No.: 1198118-04-5
Cat. No.: VC2856652
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1198118-04-5 |
|---|---|
| Molecular Formula | C6H10ClN3 |
| Molecular Weight | 159.62 g/mol |
| IUPAC Name | 2-pyrimidin-2-ylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H9N3.ClH/c7-3-2-6-8-4-1-5-9-6;/h1,4-5H,2-3,7H2;1H |
| Standard InChI Key | VUGLSVSIQKZECN-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1)CCN.Cl |
| Canonical SMILES | C1=CN=C(N=C1)CCN.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(Pyrimidin-2-yl)ethanamine hydrochloride consists of a pyrimidine ring connected to an ethanamine group, with the amine function present as a hydrochloride salt. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, creating a six-membered heterocyclic structure with aromatic properties. The ethanamine side chain (two-carbon linker with a terminal amine group) extends from the 2-position of the pyrimidine ring.
Based on structural comparison with related compounds, the molecular formula can be estimated as C6H10ClN3, representing the basic pyrimidine-ethanamine structure with one hydrochloride group. This structure shares similarities with pyrimidin-2-ylmethanamine dihydrochloride (C5H9Cl2N3), which has a shorter methyl linker and two hydrochloride groups .
Physical and Chemical Properties
The compound likely exists as a crystalline solid at room temperature, characteristic of amine hydrochloride salts. As a salt form, it would demonstrate improved water solubility compared to its free base counterpart, making it potentially valuable for pharmaceutical formulations requiring aqueous solubility.
The predicted molecular weight of 2-(Pyrimidin-2-yl)ethanamine hydrochloride would be approximately 160-170 g/mol, based on the atomic weights of its constituent elements. The compound would likely exhibit hygroscopic properties common to many amine hydrochlorides, requiring careful storage conditions to maintain stability.
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Physical State | Crystalline solid | Common for amine hydrochlorides |
| Solubility | Water-soluble | Salt formation enhances aqueous solubility |
| Molecular Weight | ~160-170 g/mol | Calculated from estimated formula |
| Storage Requirements | Protected from moisture | Based on hygroscopic nature of similar compounds |
Synthesis and Preparation Methods
Standard Synthetic Routes
The synthesis of 2-(Pyrimidin-2-yl)ethanamine hydrochloride likely follows similar pathways to those used for related pyrimidine derivatives. A common approach would involve:
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Preparation of an appropriately substituted pyrimidine core structure
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Introduction of the ethanamine chain through nucleophilic substitution or addition reactions
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Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent
This synthetic approach resembles methods used for structurally related compounds such as those containing pyridine-pyrimidine dual ring systems.
Alternative Synthetic Methods
Alternative synthetic routes might involve:
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Direct functionalization of the pyrimidine ring with pre-formed ethanamine derivatives
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Reduction of corresponding nitrile or amide intermediates to form the ethanamine chain
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Protection-deprotection strategies for selective manipulation of reactive functional groups
The selection of an appropriate synthetic method would depend on factors including scalability requirements, available starting materials, and the desired purity profile of the final product.
Biological Activity and Pharmacological Properties
Structure-Activity Relationships
The specific arrangement of the pyrimidine ring and ethanamine side chain likely confers distinct pharmacological properties:
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The pyrimidine ring provides hydrogen bond acceptor sites through its nitrogen atoms
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The ethanamine chain offers hydrogen bond donor capability through its primary amine
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The hydrochloride salt formation enhances aqueous solubility while potentially altering membrane permeability
These structural features collectively contribute to the compound's biological profile, influencing its absorption, distribution, metabolism, and excretion characteristics in biological systems.
Research Applications
Medicinal Chemistry Applications
2-(Pyrimidin-2-yl)ethanamine hydrochloride represents a compound class with significant potential in medicinal chemistry. Similar pyrimidine derivatives have demonstrated antimicrobial and antitumor properties, suggesting our compound might share these characteristics. Specific applications may include:
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Development of novel antimicrobial agents targeting bacterial protein synthesis
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Investigation as a scaffold for antitumor therapeutics
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Exploration as a pharmacophore in central nervous system drug discovery
The compound's structural features make it a potentially valuable building block for developing more complex bioactive molecules with enhanced pharmacological profiles.
Biochemical Research Tools
Beyond therapeutic applications, the compound may serve as a useful tool in biochemical research:
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As a molecular probe for studying protein-ligand interactions
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In structure-activity relationship studies of pyrimidine-binding proteins
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As a reference compound for analytical method development and validation
The well-defined structure and physical properties of 2-(Pyrimidin-2-yl)ethanamine hydrochloride make it suitable for standardization and comparative studies in various biochemical investigations.
Analytical Characterization
Spectroscopic Properties
Characterization of 2-(Pyrimidin-2-yl)ethanamine hydrochloride would typically employ multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the pyrimidine ring protons (typically in the 8.5-9.5 ppm range) and the ethanamine chain protons (typically between 2.5-4.0 ppm)
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Infrared (IR) spectroscopy would show distinctive bands for N-H stretching (3300-3500 cm⁻¹) and C=N stretching (1600-1650 cm⁻¹)
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Mass spectrometry would confirm the molecular weight and provide fragmentation patterns specific to the pyrimidine-ethanamine structure
These analytical profiles would be essential for confirming the compound's identity and purity in research and development settings.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods would be valuable for:
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Purity determination of synthesized material
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Detection and quantification in biological matrices
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Monitoring chemical stability under various storage conditions
Development of validated analytical methods would be crucial for supporting research applications and potential therapeutic development of this compound.
Comparison with Related Compounds
Structural Analogs
Several compounds bear structural similarities to 2-(Pyrimidin-2-yl)ethanamine hydrochloride:
This comparative analysis illustrates how minor structural modifications can potentially influence the physicochemical and biological properties of these related compounds.
Functional Comparison
When comparing the functional properties of these structural analogs:
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The ethanamine chain in our compound likely provides greater conformational flexibility compared to the methanamine analog
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The absence of additional aromatic rings (compared to the pyridyl-substituted analog) would confer lower lipophilicity
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The direct carbon-carbon linkage (versus a sulfur linkage in the imidazole analog) creates a different electronic distribution affecting hydrogen bonding patterns
These functional differences would be expected to translate into distinct pharmacological profiles, highlighting the importance of specific structural features in determining biological activity.
Future Research Directions
Structure-Activity Optimization
Future research on 2-(Pyrimidin-2-yl)ethanamine hydrochloride could focus on:
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Systematic modification of the ethanamine chain length to optimize binding to specific biological targets
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Introduction of substituents on the pyrimidine ring to enhance selectivity and potency
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Exploration of alternative salt forms to improve pharmaceutical properties
These structure-activity relationship studies would be essential for developing more effective therapeutic agents based on this structural scaffold.
Emerging Applications
Emerging fields where 2-(Pyrimidin-2-yl)ethanamine hydrochloride might find application include:
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Targeted drug delivery systems utilizing the compound's binding affinities
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Development of PET imaging agents based on radiolabeled derivatives
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Creation of chemical biology tools for studying specific cellular pathways
The versatility of the pyrimidine-ethanamine structure suggests numerous potential applications beyond traditional pharmaceutical development.
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